Target Class Engagement: Histone Demethylase Family Specificity
This compound is listed within a patent family specifically claiming substituted imidazole-pyridine derivatives as histone demethylase inhibitors, differentiating it from isonicotinamide analogs developed for other targets like IDO or xanthine oxidase [1]. The patent describes a biochemical assay measuring inhibition of the KDM4 (JMJD2) family of histone demethylases, though the exact IC50 for this specific derivative is not publicly disclosed in the patent abstract [1]. The structural features, including the cyclopropylmethoxy group, are highlighted as preferred embodiments for this specific inhibitory activity [1].
| Evidence Dimension | Target Engagement |
|---|---|
| Target Compound Data | Claimed as a histone demethylase inhibitor with a KDM4 family assay readout |
| Comparator Or Baseline | Isonicotinamide analogs claimed as IDO inhibitors (e.g., imidazo-isoindole series in US20190225618A1) |
| Quantified Difference | Qualitative target class shift: Histone demethylase vs. IDO |
| Conditions | Patent-specified biochemical assay for KDM4 (JMJD2) inhibition [1] |
Why This Matters
For researchers investigating epigenetic regulation, selecting a compound specifically designed for histone demethylases over an IDO inhibitor is crucial for target-specific pathway modulation.
- [1] Celgene Quanticel Research, Inc. (2017). Histone demethylase inhibitors. U.S. Patent No. US20170066739A1. View Source
